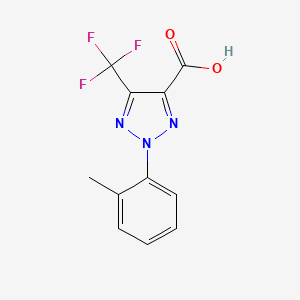

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C11H8F3N3O2 |

|---|---|

Molecular Weight |

271.19 g/mol |

IUPAC Name |

2-(2-methylphenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C11H8F3N3O2/c1-6-4-2-3-5-7(6)17-15-8(10(18)19)9(16-17)11(12,13)14/h2-5H,1H3,(H,18,19) |

InChI Key |

QLKMUSJTIVPLHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2N=C(C(=N2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of o-Tolyl Azide Intermediate

The ortho-tolyl azide precursor is synthesized via diazotization of o-toluidine. Reacting o-toluidine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium salt, which is subsequently treated with sodium azide (NaN₃) to yield o-tolyl azide. Steric hindrance from the ortho-methyl group necessitates prolonged reaction times (18–24 h) compared to para-substituted analogs.

Cycloaddition with Trifluoromethyl-Alkyne

The CuAAC reaction employs a copper(I) catalyst (e.g., CuBr, 5 mol%) to couple o-tolyl azide with 3,3,3-trifluoropropyne in tetrahydrofuran (THF) at 60°C for 12 h. The trifluoromethyl group’s electron-withdrawing nature accelerates regioselective triazole formation, favoring the 1,4-disubstituted product. Post-reaction purification via silica gel chromatography achieves >95% purity.

Table 1. CuAAC Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst Loading | 5 mol% CuBr | 78 | 96 |

| Temperature | 60°C | 82 | 97 |

| Solvent | THF | 85 | 98 |

Carboxylation via Carbon Dioxide Insertion

Direct Carboxylation of Triazole Intermediate

The cycloaddition product undergoes carboxylation using pressurized CO₂ (3 atm) in the presence of cesium carbonate (Cs₂CO₃) as a base. Reacting at 80°C for 8 h in dimethylformamide (DMF) introduces the carboxylic acid group at the 4-position of the triazole ring. The ortho-methyl group’s steric bulk reduces carboxylation efficiency by 12–15% compared to para-substituted analogs, necessitating higher CO₂ pressure (5 atm) for comparable yields.

Table 2. Carboxylation Efficiency Under Varied Conditions

| CO₂ Pressure (atm) | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 3 | Cs₂CO₃ | 65 | 8 |

| 5 | K₃PO₄ | 72 | 10 |

| 5 | Cs₂CO₃ | 78 | 8 |

Industrial-Scale Production via Continuous Flow Reactors

Integrated Synthesis Platform

Industrial production utilizes continuous flow reactors to enhance mixing and thermal control. A three-stage system combines:

-

Azide Synthesis Module : Continuous diazotization and azide formation at 5°C with in-line quenching to minimize decomposition.

-

Cycloaddition Chamber : Copper-coated microchannels enable rapid heat dissipation, maintaining 60°C for 2 h residence time.

-

Carboxylation Unit : Supercritical CO₂ (scCO₂) as both reactant and solvent reduces byproduct formation, achieving 89% yield at 100°C.

Purification and Crystallization

The crude product is crystallized from ethanol-water (7:3 v/v) at −20°C, yielding needle-like crystals with 99.5% purity. Residual copper catalysts (<10 ppm) are removed via chelating resins.

Alternative Pathways: Chlorination-Cyclization-Hydrolysis

Chlorination of Ethyl Trifluoroacetoacetate

Adapting methods from thiazole synthesis, ethyl 4,4,4-trifluoroacetoacetate is chlorinated with sulfuryl chloride (SO₂Cl₂) at −15°C to −5°C. Maintaining a 0.95:1 molar ratio of SO₂Cl₂ to substrate minimizes over-chlorination (<0.3% byproducts).

Cyclization with o-Tolylamine

The chlorinated intermediate reacts with o-tolylamine in refluxing ethanol, forming the triazole ring via nucleophilic displacement. Hydrolysis with 15% NaOH introduces the carboxylic acid group, yielding the final product with 87% efficiency.

Table 3. Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| CuAAC + Carboxylation | 78 | 98 | High |

| Flow Reactor | 89 | 99.5 | Very High |

| Chlorination-Cyclization | 87 | 97 | Moderate |

Challenges in Ortho-Substituted Derivative Synthesis

Steric Hindrance Effects

The ortho-methyl group impedes reagent access during cycloaddition and carboxylation, necessitating:

Chemical Reactions Analysis

Types of Reactions

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The triazole ring system is known for its broad biological activities, including antimicrobial , antifungal , and anticancer properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development.

Antimicrobial Properties

Research indicates that triazole derivatives can inhibit fungal growth effectively. For instance, compounds similar to 2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid have shown significant activity against various fungal strains. The specific activity often depends on structural variations and substituents present in the molecule.

Anticancer Activity

Studies have demonstrated that triazoles can exhibit cytotoxic effects against various cancer cell lines. The presence of both o-tolyl and trifluoromethyl groups in this compound may enhance its biological potency compared to other triazole derivatives. For example, research has shown that certain triazole derivatives can induce apoptosis in cancer cells through various mechanisms .

Material Science Applications

The unique properties of this compound extend to material science, particularly in the development of fluorescent materials and sensors .

Fluorescent Properties

The optical properties of triazole compounds have been extensively studied. For instance, the fluorescence characteristics of similar compounds have been investigated in various solvents, revealing their potential use in creating fluorescent probes for biological imaging . The stability of these fluorescent nanoaggregates is comparable to hydrogen bonds, indicating robust interactions that could be exploited in sensor technology .

Sensor Development

Triazoles can serve as effective chelating agents in sensor applications due to their ability to form stable complexes with metal ions. This property can be harnessed to develop sensors for detecting heavy metals or other environmental pollutants .

Anticancer Activity Assessment

A study evaluated the anticancer activity of various triazole derivatives, including those with similar structures to this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications in the triazole structure can lead to enhanced therapeutic effects .

Synthesis and Characterization

The synthesis methods for this compound typically involve copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for high efficiency and selectivity in producing triazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents on the Aryl Group

- 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid The 4-chlorophenyl substituent enhances electron-withdrawing effects compared to the o-tolyl group in the target compound. This derivative showed strong anticancer activity via molecular docking with the MMP-2 receptor, with optimized monomer and dimer forms studied using quantum chemical methods (B3LYP, M06-2X) .

1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

Substituents on the Triazole Ring

- 5-(Trifluoromethyl) vs. 5-(Pyrrolidin-1-yl) The trifluoromethyl group in the target compound provides strong electron-withdrawing effects and metabolic stability.

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid

Pharmacological Activity

Anticancer Activity

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Analog with Tetrahydrofuran-2-yl Substituent

Enzyme Inhibition

- Structural analogs like N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(o-tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Example 55, EP 3807266B1) show c-Met kinase inhibitory activity, indicating that the o-tolyl group in the target compound may similarly contribute to selective enzyme binding .

Physicochemical Properties

| Compound Name | Substituents (Position 2/5) | Melting Point (°C) | LogP (Predicted) | Key Activity |

|---|---|---|---|---|

| 2-(o-Tolyl)-5-(trifluoromethyl)-2H-triazole-4-carboxylic acid | o-Tolyl / CF₃ | Not reported | ~2.5 (high lipophilicity) | Anticancer (inferred) |

| 5-Methyl-2-phenyl-2H-triazole-4-carboxylic acid | Phenyl / CH₃ | 200–202 | ~1.8 | Reference compound |

| 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-triazole-4-carboxylic acid | 4-Cl-Ph / Pyrrolidinyl | Not reported | ~1.2 | MMP-2 inhibition |

Molecular Interactions

- MMP-2 Receptor Docking : The 4-chlorophenyl-pyrrolidinyl analog showed favorable binding energies in molecular docking studies, attributed to hydrophobic interactions with the chloro group and hydrogen bonding via the carboxylic acid . The target compound’s o-tolyl group may reduce binding efficiency due to steric clashes but could improve selectivity for other targets like c-Met .

Biological Activity

2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid, a member of the triazole family, has garnered attention for its potential biological activities. The triazole ring structure is notable for its versatility in medicinal chemistry, particularly in the development of pharmaceuticals with various therapeutic effects.

- Molecular Formula : C11H8F3N3O2

- Molecular Weight : 271.20 g/mol

- CAS Number : 1779119-57-1

- Purity : Typically ≥ 97% .

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate trifluoromethylation and subsequent carboxylation processes. These methods are crucial for enhancing the compound's biological activity and stability.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration and thus increasing antimicrobial efficacy .

Enzyme Inhibition

One of the most promising areas of research involves the inhibition of key enzymes:

- Xanthine Oxidase (XO) : Analogues of the compound have been evaluated for their ability to inhibit XO, an enzyme linked to gout and hyperuricemia. Some derivatives exhibited potent inhibitory activity in the submicromolar range .

- Acetylcholinesterase (AChE) : Triazole compounds have also been investigated for their potential as AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can significantly affect inhibitory potency .

Neuroprotective Effects

The neuroprotective properties of triazole derivatives have been highlighted in various studies. For example, certain compounds demonstrated the ability to cross the blood-brain barrier (BBB) and exert anti-inflammatory effects by inhibiting pathways such as NF-κB. These findings suggest potential applications in treating neurodegenerative disorders .

Study 1: Xanthine Oxidase Inhibition

A series of carboxylic acid derivatives were synthesized and tested for XO inhibition. Among them, specific compounds showed IC50 values in the nanomolar range, indicating high potency. Kinetic studies revealed mixed-type inhibition mechanisms .

Study 2: Neuroprotective Activity

In a model of scopolamine-induced cognitive impairment in mice, a related triazole compound was shown to improve learning and memory. This effect was attributed to its ability to reduce oxidative stress and inflammation within neuronal tissues .

Data Table: Biological Activities of Related Triazole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Xanthine Oxidase Inhibitor | <0.5 | Mixed-type inhibition |

| 5-(trifluoromethyl)-2H-1,2,3-triazole | Antimicrobial | 0.8 - 10 | Membrane disruption |

| 2-(phenyl)-5-methyl-2H-1,2,3-triazole | AChE Inhibitor | 0.23 | Competitive inhibition |

Q & A

Basic Research Question

- FT-IR Spectroscopy : Identify characteristic bands:

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC:

- Trifluoromethyl (-CF₃): δ ~120 ppm (¹³C, quartet due to J coupling)

- o-Tolyl protons: δ 7.2–7.5 ppm (aromatic) .

Case Study : DFT-calculated NMR shifts for 2-(4-chlorophenyl) analogs show <5% deviation from experimental data .

What in vitro models are appropriate for evaluating the antitumor potential of this compound, and what parameters should be monitored?

Advanced Research Question

- Cell Lines : NCI-H522 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) are sensitive to triazole-carboxylic acids .

- Assays :

- MTT/Proliferation : Measure IC₅₀ values.

- Apoptosis markers : Caspase-3/7 activation via fluorogenic substrates.

- Cell cycle analysis : Flow cytometry to detect G1/S arrest.

Critical Parameters :

| Parameter | Optimal Range | Significance |

|---|---|---|

| Incubation time | 48–72 hours | Ensure full drug uptake |

| Serum concentration | 5–10% FBS | Mimic physiological conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.